![molecular formula C12H17ClN2O3 B2791161 Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride CAS No. 318469-17-9](/img/structure/B2791161.png)
Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride
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Overview
Description
Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride is a chemical compound with the molecular formula C12H16N2O3•HCl and a molecular weight of 272.73 g/mol . This compound is primarily used in research settings and is known for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride
- Ethyl 3-amino-3-(4-nitroanilino)acrylate hydrochloride
- Ethyl 3-amino-3-(4-fluoroanilino)acrylate hydrochloride
Uniqueness
Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl (E)-3-amino-3-(4-methoxyanilino)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-3-17-12(15)8-11(13)14-9-4-6-10(16-2)7-5-9;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAALGQYOKATCZ-YGCVIUNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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